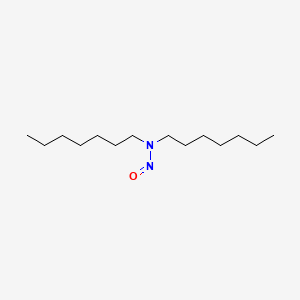
N,N-diheptylnitrous amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diheptylnitrous amide is an organic compound belonging to the amide family, characterized by the presence of a nitrogen atom bonded to a carbonyl group. This compound is notable for its unique structure, which includes two heptyl groups attached to the nitrogen atom. Amides are significant in both biological systems and industrial applications due to their stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diheptylnitrous amide typically involves the reaction of heptylamine with a nitrous acid derivative. One common method is the reaction of heptylamine with nitrous acid, which can be generated in situ from sodium nitrite and hydrochloric acid. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired amide.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) can be used to facilitate the formation of the amide bond .
Análisis De Reacciones Químicas
Types of Reactions
N,N-Diheptylnitrous amide undergoes various chemical reactions, including:
Hydrolysis: Under acidic or basic conditions, the amide can be hydrolyzed to form heptanoic acid and heptylamine.
Reduction: The compound can be reduced using lithium aluminum hydride (LiAlH4) to form the corresponding amine.
Substitution: The nitrogen atom in the amide can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous hydrochloric acid or sodium hydroxide under reflux conditions.
Reduction: Carried out using LiAlH4 in anhydrous ether or tetrahydrofuran (THF).
Substitution: Involves the use of alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Hydrolysis: Heptanoic acid and heptylamine.
Reduction: Heptylamine.
Substitution: Various N-substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
N,N-Diheptylnitrous amide has several applications in scientific research:
Biology: Investigated for its potential role in modulating biological pathways due to its structural similarity to naturally occurring amides.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of N,N-diheptylnitrous amide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction often involves hydrogen bonding and van der Waals forces, stabilizing the protein-ligand complex and altering the protein’s conformation and function .
Comparación Con Compuestos Similares
Similar Compounds
- N,N-Dimethylformamide (DMF)
- N,N-Dimethylacetamide (DMA)
- N,N-Diethylacetamide
Comparison
N,N-Diheptylnitrous amide is unique due to its longer heptyl chains, which impart different physical and chemical properties compared to shorter-chain amides like DMF and DMA. These longer chains can influence the compound’s solubility, boiling point, and reactivity, making it suitable for specific applications where other amides may not be as effective .
Propiedades
Número CAS |
54986-34-4 |
|---|---|
Fórmula molecular |
C14H30N2O |
Peso molecular |
242.40 g/mol |
Nombre IUPAC |
N,N-diheptylnitrous amide |
InChI |
InChI=1S/C14H30N2O/c1-3-5-7-9-11-13-16(15-17)14-12-10-8-6-4-2/h3-14H2,1-2H3 |
Clave InChI |
ZFMMKARRWWPADU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCN(CCCCCCC)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Propanedinitrile, [1-(2-thienyl)propylidene]-](/img/structure/B14631348.png)

![2,2'-[1,2-Phenylenebis(oxy)]diphenol](/img/structure/B14631355.png)



